molecular formula C8H6ClNO2S B6610813 thieno[3,2-c]pyridine-7-carboxylic acid hydrochloride CAS No. 2866318-10-5

thieno[3,2-c]pyridine-7-carboxylic acid hydrochloride

Cat. No.: B6610813
CAS No.: 2866318-10-5
M. Wt: 215.66 g/mol
InChI Key: AIVMIXIVZALGDA-UHFFFAOYSA-N
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Description

Thieno[3,2-c]pyridine-7-carboxylic acid hydrochloride is a valuable chemical scaffold in medicinal chemistry for developing novel therapeutic agents. Its core structure is part of compounds investigated as potent potassium channel inhibitors . Specifically, inhibitors of voltage-gated potassium channels like Kv1.3 and Kv1.5 are promising targets for treating autoimmune diseases, atrial arrhythmias, and type-2 diabetes mellitus . The structural motif is also highly relevant in oncology research; derivatives based on the thienopyridine scaffold have demonstrated significant in vitro and in vivo antitumor activity, showing promise in inhibiting metastatic nodules in models such as pulmonary metastatic melanoma . Furthermore, this chemotype is explored in neuroscience, where analogous thieno[3,2-c]pyrazol-3-amine derivatives act as potent glycogen synthase kinase-3β (GSK-3β) inhibitors, reducing tau protein hyperphosphorylation—a key pathological marker in Alzheimer's disease—and promoting neurite outgrowth . This compound is strictly for research use in these and other investigative contexts.

Properties

IUPAC Name

thieno[3,2-c]pyridine-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S.ClH/c10-8(11)6-4-9-3-5-1-2-12-7(5)6;/h1-4H,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVMIXIVZALGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C(C=NC=C21)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Aminothiophene Carboxylic Acid Derivatives

This method involves the cyclization of 3-aminothiophene-2-carboxylic acid derivatives to form the thienopyridine core. A representative procedure includes:

  • Starting Material Preparation : 3-Amino-4-methylthiophene-2-carboxylic acid is treated with formaldehyde under acidic conditions to induce cyclization.

  • Reaction Conditions : Heating at 80–100°C in acetic acid for 6–12 hours.

  • Post-Reaction Processing : Neutralization with sodium bicarbonate, followed by extraction with ethyl acetate.

Key Parameters :

  • Catalyst : Acetic acid acts as both solvent and catalyst.

  • Yield : 60–70% after purification via recrystallization.

Carboxylation of Thieno[3,2-c]pyridine

Direct carboxylation at the 7-position employs metal-catalyzed carbonylation:

  • Substrate Activation : Thieno[3,2-c]pyridine is treated with n-butyllithium at −78°C to generate a lithiated intermediate.

  • CO₂ Introduction : Reaction with gaseous carbon dioxide at −30°C.

  • Acid Workup : Quenching with aqueous HCl yields the carboxylic acid hydrochloride.

Optimization Notes :

  • Temperature Control : Low temperatures prevent side reactions.

  • Catalyst : Palladium(II) acetate improves regioselectivity.

Hydrolysis of Nitrile or Ester Precursors

Hydrolysis of 7-cyano or 7-ester thienopyridine derivatives provides a reliable pathway:

  • Nitrile Hydrolysis : Refluxing 7-cyanothieno[3,2-c]pyridine with concentrated HCl (37%) at 110°C for 4–6 hours.

  • Ester Hydrolysis : Saponification of ethyl thieno[3,2-c]pyridine-7-carboxylate using NaOH in ethanol/water.

Comparative Efficiency :

PrecursorReagentTime (h)Yield (%)
NitrileHCl (37%)685
EsterNaOH (10% aq.)878

Optimization of Reaction Conditions

Solvent and Catalyst Selection

  • Cyclization Reactions : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility.

  • Carboxylation : Tetrahydrofuran (THF) stabilizes lithiated intermediates.

  • Catalysts : Lewis acids (e.g., ZnCl₂) accelerate cyclization by 20–30%.

Temperature and Pressure Effects

  • Cyclization : Yields drop by 15% at temperatures exceeding 110°C due to decomposition.

  • Hydrolysis : Autoclave conditions (120°C, 2 atm) reduce reaction time by 50%.

Analytical Characterization

Critical quality control measures include:

  • Spectroscopy :

    • ¹H NMR : Aromatic protons appear as doublets at δ 7.8–8.2 ppm.

    • IR : Carboxylic acid O-H stretch at 2500–3000 cm⁻¹.

  • Elemental Analysis : Acceptable deviation ≤0.3% for C, H, N.

Industrial-Scale Production Considerations

  • Continuous Flow Systems : Microreactors improve heat transfer and reduce side reactions.

  • Cost Efficiency : Bulk sourcing of 3-aminothiophene-2-carboxylic acid lowers raw material costs by 40%.

  • Waste Management : Solvent recovery systems achieve 90% recycling efficiency.

Chemical Reactions Analysis

Types of Reactions

Thieno[3,2-c]pyridine-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Thieno[3,2-c]pyridine-7-carboxylic acid derivatives have been identified as potent inhibitors of various kinases implicated in cancer progression. Notably, these compounds exhibit activity against:

  • Raf Kinase : A key player in the MAPK signaling pathway, which is often dysregulated in cancers. Inhibition of Raf kinase can lead to reduced tumor growth and proliferation .
  • Other Kinases : The compounds also show inhibitory effects on ABL, BRAF (including the V600E mutant), FGFRs, and PDGFRs, making them potential candidates for treating a range of cancers including colorectal, breast, lung, and melanoma cancers .

Case Studies

A study highlighted in patent WO2007031428A1 demonstrated that 4-amino-thieno[3,2-c]pyridine-7-carboxylic acid derivatives were effective in preclinical models of cancer. The compounds were tested for their ability to inhibit tumor growth in xenograft models, showing promising results that warrant further clinical investigation .

Mechanistic Insights

The mechanism of action for thieno[3,2-c]pyridine-7-carboxylic acid derivatives primarily involves the inhibition of key signaling pathways that promote cell survival and proliferation. For instance:

  • Ras/Raf/MEK/ERK Pathway : By inhibiting Raf kinase, these compounds disrupt the downstream signaling cascades that lead to cell division and survival .
  • Cell Cycle Regulation : Some derivatives have been shown to induce cell cycle arrest at the G1 phase, leading to increased apoptosis in cancer cells .

Pharmacological Properties

The pharmacological profile of thieno[3,2-c]pyridine-7-carboxylic acid hydrochloride includes:

  • Selectivity : These compounds often exhibit selective inhibition towards specific kinases while sparing others, which may reduce side effects associated with broader-spectrum kinase inhibitors.
  • Bioavailability : Research indicates that modifications in the chemical structure can enhance the bioavailability and metabolic stability of these compounds, making them more effective as therapeutic agents .

Data Table: Pharmacological Properties

PropertyDescription
SelectivityInhibits specific kinases (e.g., Raf)
BioavailabilityEnhanced through structural modifications
Mechanism of ActionInhibition of MAPK pathway
Phase of Clinical TrialsPreclinical studies showing efficacy

Mechanism of Action

The mechanism of action of thieno[3,2-c]pyridine-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an ATP-mimetic kinase inhibitor by binding to the ATP pocket of kinases, thereby inhibiting their activity. The compound’s heteroaromatic structure allows it to form hydrogen bonds and other interactions with the target proteins, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural and Functional Analogues

Below is a comparative analysis of thieno[3,2-c]pyridine-7-carboxylic acid hydrochloride and its analogues, focusing on molecular features, bioactivity, and applications.

Table 1: Structural and Pharmacological Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Pharmacological Activity Applications/References
Thieno[3,2-c]pyridine-7-carboxylic acid HCl C₈H₅NO₂S·HCl 215.7 KDR/FGFR kinase inhibition, antitumor Cancer therapy
Thieno[3,2-b]pyridine-2-carboxylic acid C₈H₅NO₂S 179.2 Not explicitly reported Synthetic intermediate
Imidazo[1,2-a]pyridine-7-carboxylic acid HCl C₈H₇ClN₂O₂ 210.6 Unknown Biochemical research
4-Amino-3-(methoxyphenyl)thieno[3,2-c]pyridine-7-carboxylic acid C₁₅H₁₁N₂O₃S 299.3 IC₅₀ ~50,000 nM (HCK inhibition) Kinase inhibition studies
(R)-2-((2-Chlorophenyl)methyl)-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid C₁₅H₁₁ClN₂O₂ 298.7 Enantiomer-specific binding to KDM5A Epigenetic regulation
Table 2: Physicochemical Properties
Compound Name Boiling Point (°C) Density (g/cm³) pKa Solubility
Thieno[3,2-c]pyridine-7-carboxylic acid HCl 418.3 Not reported ~1.96* Hydrochloride enhances aqueous solubility
Thieno[3,2-b]pyridine-2-carboxylic acid 397.4 (predicted) 1.508 (predicted) ~1.96* Limited data
1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid Not reported Not reported Not reported Commercially available in mg scales

*Predicted using computational models.

Biological Activity

Thieno[3,2-c]pyridine-7-carboxylic acid hydrochloride is a heterocyclic compound recognized for its diverse biological activities and potential therapeutic applications. This article provides an in-depth exploration of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a unique fused thieno-pyridine ring system with a carboxylic acid functional group. Its molecular formula is C8H6ClNO2SC_8H_6ClNO_2S, with a molecular weight of approximately 215.65 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility and stability in aqueous environments.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Kinase Inhibition : The compound acts as an ATP-mimetic inhibitor by binding to the ATP pocket of kinases, thus inhibiting their activity. This mechanism is crucial for its potential applications in cancer therapy and other diseases where kinase activity is dysregulated.
  • Enzyme Modulation : It has been shown to modulate the activity of various enzymes, influencing critical biological pathways.

Biological Activity and Applications

This compound has been investigated for multiple biological activities:

  • Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties. For instance, it has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Properties : Studies have highlighted its potential as an antimicrobial agent, demonstrating effectiveness against certain bacterial strains.
  • Antiviral Activity : It has been evaluated for antiviral properties, particularly against flavivirus infections. Compounds structurally related to thieno[3,2-c]pyridine have shown promising results in inhibiting viral replication .

Case Study 1: Antiviral Efficacy

A study evaluated several thieno[3,2-c]pyridine derivatives for their antiviral activity against yellow fever virus. Compounds exhibiting over 50% inhibition at 50 µM were further analyzed for their half-maximal effective concentration (EC50) values. Results indicated that modifications in the core structure significantly influenced antiviral potency, suggesting that thieno[3,2-c]pyridine derivatives could serve as templates for developing new antiviral agents .

Case Study 2: Anticancer Mechanisms

In another study focusing on the anticancer effects of thieno[3,2-c]pyridine derivatives, researchers found that these compounds induced apoptosis in human cancer cell lines through the activation of caspase pathways. The study provided insights into the molecular mechanisms underpinning the anticancer activity and suggested potential therapeutic applications in oncology.

Structure-Activity Relationship (SAR)

The SAR analysis of thieno[3,2-c]pyridine derivatives reveals that specific structural modifications can enhance biological activity:

CompoundStructural ModificationBiological Activity
Compound AAddition of electron-donating groupsIncreased kinase inhibition
Compound BAlteration of the carboxylic acid groupEnhanced anticancer properties
Compound CVariation in ring fusion patternImproved antimicrobial efficacy

These findings underscore the importance of structural characteristics in determining the biological efficacy of thieno[3,2-c]pyridine compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing thieno[3,2-c]pyridine-7-carboxylic acid hydrochloride?

  • Methodology : Use multi-step organic synthesis involving cyclization reactions. For example, start with a thiophene precursor (e.g., 7-chlorothieno[3,2-c]pyridine) and introduce a carboxylic acid group via nucleophilic substitution or metal-catalyzed coupling. Hydrochloride salt formation is achieved by reacting the free base with HCl in an anhydrous solvent (e.g., ethanol or dichloromethane). Purification via recrystallization or column chromatography is critical to isolate the final product .
  • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>95% purity threshold) .

Q. How can researchers confirm the structural integrity of this compound?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the thienopyridine ring (δ 6.5–8.5 ppm for aromatic protons) and carboxylic acid (δ ~12 ppm for -COOH).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks matching the molecular formula (e.g., C₈H₆ClNO₂S·HCl requires m/z ≈ 248.06 for the free acid and 284.04 for the hydrochloride) .
  • Elemental Analysis : Verify %C, %H, and %N within ±0.4% of theoretical values .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

  • Solubility : Test polar aprotic solvents (e.g., DMSO, DMF) for dissolution, as carboxylic acid derivatives often exhibit limited solubility in water. Hydrochloride salts may improve aqueous solubility at acidic pH .
  • Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (4–60°C), and light exposure. Monitor degradation products via HPLC-MS .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound?

  • Methods :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess reactivity. Optimize geometry using B3LYP/6-31G(d) basis sets.
  • Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites for reaction planning .
    • Validation : Compare computational results with experimental UV-Vis spectra (λmax ~250–300 nm for thienopyridine derivatives) .

Q. What strategies resolve contradictions in biological activity data for this compound?

  • Case Study : If conflicting antimicrobial activity is reported:

Replicate Experiments : Ensure standardized protocols (e.g., MIC assays using the same bacterial strains).

Purity Analysis : Verify compound purity (>95%) to exclude impurities as confounding factors.

Structural Analog Comparison : Compare activity with derivatives (e.g., 7-chlorothieno[2,3-c]pyridine) to identify SAR trends .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Approaches :

  • Prodrug Design : Esterify the carboxylic acid to improve membrane permeability.
  • Salt Screening : Test alternative counterions (e.g., sodium, mesylate) for enhanced bioavailability.
  • Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., oxidation of the thiophene ring) .

Data-Driven Insights

Property Typical Range/Value Reference
Molecular Weight248.06 (free acid)
Purity (HPLC)>95%
Solubility in DMSO≥10 mg/mL
λmax (UV-Vis)260–280 nm

Key Methodological Frameworks

  • PICO(T) for Study Design : Define Population (e.g., bacterial strains), Intervention (compound concentration), Comparison (positive controls), and Outcome (MIC values) .
  • FINER Criteria : Ensure research questions are Feasible (adequate synthesis scale), Novel (unexplored derivatives), and Relevant (antimicrobial resistance focus) .

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